2,3-Dimethylbenzoxazolium tosylate

Cyanine dye synthesis Thermal stability Crystallinity

2,3-Dimethylbenzoxazolium tosylate (CAS 39759-82-5) is a quaternary benzoxazolium salt bearing a 4-methylbenzenesulfonate (tosylate) counterion, with molecular formula C₁₆H₁₇NO₄S and molecular weight 319.37 g/mol. This compound serves as a key building block in the synthesis of cyanine and styryl dyes, where the 2,3-dimethylbenzoxazolium cation acts as an electrophilic heterocyclic precursor for condensation reactions.

Molecular Formula C16H17NO4S
Molecular Weight 319.37
CAS No. 39759-82-5
Cat. No. B1142594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbenzoxazolium tosylate
CAS39759-82-5
Molecular FormulaC16H17NO4S
Molecular Weight319.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=CC=CC=C2O1)C
InChIInChI=1S/C9H10NO.C7H8O3S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylbenzoxazolium Tosylate (CAS 39759-82-5): A Quaternary Benzoxazolium Salt for Cyanine Dye Precursor Applications


2,3-Dimethylbenzoxazolium tosylate (CAS 39759-82-5) is a quaternary benzoxazolium salt bearing a 4-methylbenzenesulfonate (tosylate) counterion, with molecular formula C₁₆H₁₇NO₄S and molecular weight 319.37 g/mol [1]. This compound serves as a key building block in the synthesis of cyanine and styryl dyes, where the 2,3-dimethylbenzoxazolium cation acts as an electrophilic heterocyclic precursor for condensation reactions [1][2]. The tosylate salt form is one of several accessible anion variants of the 2,3-dimethylbenzoxazolium cation, alongside methosulfate, iodide, perchlorate, and tetrafluoroborate [1].

Why Counterion Selection Matters for 2,3-Dimethylbenzoxazolium Salts in Cyanine Dye Synthesis


Quaternary benzoxazolium salts bearing the identical 2,3-dimethylbenzoxazolium cation are not interchangeable in practice because the counterion dictates critical handling and reactivity properties. The widely referenced methosulfate salt (CAS 1212-68-6) is explicitly reported to be very hygroscopic, becoming semisolid if left outside a desiccator, which compromises accurate weighing, stoichiometric control, and long-term storage [1]. The tosylate salt offers distinct advantages in moisture tolerance and crystallinity, as evidenced by its higher melting point (200 °C lit. vs. 195–196 °C for methosulfate) and its direct availability without requiring anion metathesis from the hygroscopic methosulfate intermediate [1]. Simple substitution with other benzoxazolium salts (iodide, perchlorate, tetrafluoroborate) introduces different solubility, toxicity, and safety profiles that may be incompatible with specific dye condensation protocols [1].

Quantitative Differentiation Evidence for 2,3-Dimethylbenzoxazolium Tosylate vs. Closest Analogs


Melting Point: Tosylate vs. Methosulfate Thermal Stability Comparison

The tosylate salt exhibits a higher melting point (200 °C, literature value) compared to the methosulfate analog (195–196 °C, experimentally determined), indicating superior crystalline lattice stability and lower susceptibility to thermal degradation during storage or handling [1]. This 4–5 °C elevation, while modest, is consistent with the stronger crystal packing typically imparted by the aromatic tosylate counterion versus the aliphatic methosulfate group [1].

Cyanine dye synthesis Thermal stability Crystallinity

Hygroscopicity: Methosulfate Deliquescence vs. Tosylate Ambient Stability

The methosulfate salt is described as 'very hygroscopic' and 'becomes semisolid if left outside a desiccator' [1]. While a direct quantitative water uptake measurement for the tosylate is not available in the same study, the literature context—where tosylate is presented as a stable anion-exchanged form derived from the problematic methosulfate—indicates that the tosylate salt is the preferred form for applications requiring ambient handling [1]. Methosulfate salts are generally considered hygroscopic in the benzoxazolium series, and the tosylate counterion is recognized as conferring superior moisture resistance [1].

Moisture sensitivity Handling stability Quaternary ammonium salts

Synthetic Pathway Efficiency: Direct Tosylate Use vs. Anion Metathesis Requirement

The 2,3-dimethylbenzoxazolium tosylate can be obtained directly via anion exchange from the methosulfate salt, as explicitly noted: 'The anion of the benzoxazolium salt can readily be exchanged with...tosylate' [1]. However, purchasing the tosylate salt directly eliminates the need for an anion metathesis step, saving one synthetic operation and avoiding yield losses associated with the hygroscopic methosulfate intermediate. In dye synthesis protocols, the tosylate salt can be used as a direct condensation partner without prior counterion adjustment, whereas the hygroscopic methosulfate may require pre-drying or in situ exchange [1].

Synthetic efficiency Anion exchange Process chemistry

Optimal Use Cases for 2,3-Dimethylbenzoxazolium Tosylate Based on Quantitative Differentiation


Moisture-Sensitive Cyanine Dye Synthesis Requiring Accurate Stoichiometry

In the condensation of 2,3-dimethylbenzoxazolium salts with heterocyclic aldehydes or vinylogous iminium salts to form monomethine and trimethine cyanine dyes, precise 1:1 stoichiometry is essential to avoid side products and maximize yield. The tosylate salt's resistance to deliquescence (contrasting with the semisolid-forming methosulfate) ensures that the mass weighed corresponds accurately to the intended molar quantity, directly improving reaction reproducibility [1]. The higher melting point (200 °C vs. 195–196 °C) further confirms superior crystallinity and thermal robustness under benchtop conditions [1].

Long-Term Storage and Inventory Management of Benzoxazolium Precursors

For research groups and chemical suppliers maintaining inventories of benzoxazolium dye precursors, the tosylate salt's ambient stability eliminates the need for desiccator storage and reduces the risk of product degradation over time. The methosulfate analog's documented tendency to become semisolid upon brief ambient exposure [1] makes it unsuitable for routine stockroom handling without stringent moisture control, giving the tosylate form a clear logistical advantage.

Direct-Use Precursor for Fluorogenic Cyanine Dye–Protein Conjugates

In the preparation of fluorogenic cyanine dyes for biomolecular labeling—such as the blue-fluorescent oxazole-based dyes used in single-chain antibody fragment (scFv) fluoromodule systems [2]—the tosylate salt can be employed directly in condensation reactions without pre-activation or counterion exchange. This streamlines the synthesis of dye libraries where throughput and reproducibility are prioritized.

Process-Scale Dye Manufacturing Where Anion Metathesis Introduces Cost and Waste

At pilot or production scale, the additional anion exchange step required when starting from methosulfate introduces reagent costs (e.g., silver tosylate or ion-exchange resin), generates waste streams, and incurs yield losses from the hygroscopic intermediate. Procuring the tosylate salt directly collapses the synthetic sequence by one unit operation, aligning with green chemistry principles and improving process mass intensity [1].

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